(2-(2,6-Dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycine
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Overview
Description
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid is an organic compound with significant applications in scientific research. This compound is known for its role in the development of targeted protein degradation technologies, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid involves multiple steps. One common method includes the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of DMSO and DIEA at 120°C for 30 minutes . Another method involves the use of DMSO, PEG300, Tween 80, and ddH2O to prepare the compound for in vivo applications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including peptide coupling reactions and reductive amination .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO, DIEA, and various carboxyl linkers . The conditions often involve elevated temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in the development of targeted protein degradation technologies.
Medicine: Utilized in the development of drugs for treating various diseases, including cancer.
Industry: Employed in the synthesis of specialized chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by acting as a functionalized cereblon ligand, which allows for the rapid conjugation with carboxyl linkers via peptide coupling reactions . This mechanism is crucial for the development of targeted protein degradation technologies, where the compound helps in the degradation of specific proteins by binding to them and facilitating their breakdown .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its use in treating multiple myeloma and leprosy.
Pomalidomide: Used in the treatment of multiple myeloma.
Lenalidomide: Another derivative used in cancer therapy.
Uniqueness
2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid is unique due to its specific structure, which allows for targeted protein degradation. This makes it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]amino]acetic acid |
InChI |
InChI=1S/C15H15N3O5/c19-11-5-4-10(14(22)17-11)18-7-8-2-1-3-9(13(8)15(18)23)16-6-12(20)21/h1-3,10,16H,4-7H2,(H,20,21)(H,17,19,22) |
InChI Key |
QZTSIINAARXFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NCC(=O)O |
Origin of Product |
United States |
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